molecular formula C15H12N2O2 B1278350 1-Benzyl-1H-indazole-3-carboxylic acid CAS No. 41354-03-4

1-Benzyl-1H-indazole-3-carboxylic acid

Cat. No.: B1278350
CAS No.: 41354-03-4
M. Wt: 252.27 g/mol
InChI Key: CDRCOZFGMPTGBL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indazole-3-carboxylic acid ( 41354-03-4) is a high-value heterocyclic building block with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . This compound features a benzyl group at the 1-position of the indazole ring and a carboxylic acid moiety at the 3-position, making it a versatile intermediate in organic synthesis and medicinal chemistry . Its primary research application is serving as a precursor for the synthesis of various carboxamide derivatives through nucleophilic acyl substitution reactions . These reactions, typically facilitated by coupling agents like EDC·HCl and HOBt in DMF, enable researchers to create a library of novel compounds, such as N-benzyl or N-phenyl indazole carboxamides, for biological screening . The carboxylic acid group can be readily converted to an acid chloride using thionyl chloride (SOCl₂), providing a more reactive pathway for further functionalization and offering yields of 70-85% . Alternatively, the compound can be synthesized via direct N-benzylation of the indazole-3-carboxylic acid scaffold using benzyl halides in the presence of a base like sodium amide or triethylamine . Proper storage conditions are essential for maintaining product integrity; it is recommended to seal the compound under dry conditions and store it at 2–8°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

1-benzylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRCOZFGMPTGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441811
Record name 1-Benzyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41354-03-4
Record name 1-Benzyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

One of the primary synthetic routes involves the direct alkylation (benzylation) of the indazole nitrogen at position 1 on the indazole-3-carboxylic acid scaffold. This method typically employs benzyl halides (e.g., benzyl chloride) as alkylating agents in the presence of bases such as triethylamine or sodium amide.

Reaction Conditions and Procedure

  • The reaction is performed in anhydrous solvents such as toluene, xylene, or dimethylformamide (DMF).
  • Sodium amide or triethylamine acts as a base to deprotonate the indazole NH, facilitating nucleophilic substitution.
  • Temperature control is critical: initial stirring at 100–110°C followed by heating to 120–135°C during benzyl halide addition improves conversion.
  • Reaction times range from 1 to 3 hours, with stirring to ensure homogeneity.

Example from Patent Literature

  • Ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate was synthesized by reacting ethyl 1H-indazole-3-carboxylate with sodium amide and p-chlorobenzyltosylate in anhydrous xylene at elevated temperatures (100–135°C), followed by workup and crystallization. The product was obtained with a melting point of 116°C, indicating good purity.

Yield and Purity

  • Yields reported for direct benzylation range from 60% to 75%, depending on the benzylating agent and reaction conditions.
  • Purification is typically achieved by recrystallization or column chromatography.

Preparation via Acid Chloride Intermediate

Method Overview

This approach involves first converting the carboxylic acid group of 1H-indazole-3-carboxylic acid into its acid chloride derivative, followed by reaction with benzylamine or benzyl derivatives to form the N-benzylated product.

Reaction Conditions

  • Conversion to acid chloride is commonly done using thionyl chloride (SOCl₂) under reflux.
  • Subsequent reaction with benzylamine or benzyl alcohol derivatives is performed in solvents like DMF or dichloromethane at 0–25°C.
  • Triethylamine or other bases are used to neutralize HCl formed during the reaction.

Advantages

  • This method often leads to higher yields (70–85%) and greater regioselectivity.
  • It allows for the synthesis of esters and amides by varying the nucleophile.

Data Summary

Step Reagents/Conditions Yield Range Notes
Acid chloride formation SOCl₂, reflux Quantitative Efficient conversion of acid to acid chloride
Benzylation Benzylamine, DMF, 0–25°C, base 70–85% High regioselectivity and purity

Synthesis via Diazotization Reaction of Ortho-Aminobenzacetamides

Method Overview

A more recent and efficient synthetic route involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives through diazotization reactions.

Reaction Features

  • Mild reaction conditions with diazotization reagents.
  • Operational simplicity and rapid reaction rates.
  • Wide substrate scope allowing different substituents.
  • High yields reported (up to 60% for complex derivatives like granisetron).

Mechanistic Insight

  • The process proceeds via a diazonium salt intermediate, which cyclizes to form the indazole core with the carboxylic acid functionality at the 3-position.

Alternative Methods: Oxidation and Cyclization Routes

Oxidation of 3-Methyl or 3-Hydroxymethyl-1H-indazole

  • Oxidation of 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole to the corresponding 3-carboxylic acid has been reported using various oxidizing agents.
  • These methods often suffer from longer synthetic routes and lower overall yields.
  • Raw materials and reagents can be expensive or difficult to prepare.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Disadvantages Reference
Direct N-Benzylation Benzyl chloride, NaH or Et₃N, toluene, reflux 60–75% Simple, straightforward Moderate yields, side reactions
Acid Chloride Intermediate SOCl₂, benzylamine, DMF, 0–25°C 70–85% High yield, regioselective Requires acid chloride prep
Diazotization of ortho-aminobenzacetamides Diazotization reagents, mild conditions Up to 60% Mild, rapid, wide substrate scope Limited to specific precursors
Oxidation of methyl/hydroxymethyl derivatives Oxidizing agents (various) Variable Alternative route Longer routes, expensive reagents

Detailed Research Findings on Reaction Optimization

  • Temperature Control: Maintaining reaction temperatures between 0–5°C during acylation minimizes side reactions such as dimerization and O-acylation, enhancing regioselectivity for N-1 substitution.
  • Use of Catalytic Additives: Addition of 4-dimethylaminopyridine (DMAP) accelerates acylation and improves selectivity by acting as an acyl transfer catalyst.
  • Stoichiometry: Employing a slight excess (1.2–1.5 equivalents) of benzylating agents ensures complete conversion.
  • Solvent Choice: Anhydrous toluene or DMF provide optimal solubility and reaction rates; polar aprotic solvents favor nucleophilic substitution.
  • Purification: Recrystallization from benzene-hexane or column chromatography (ethyl acetate/hexane mixtures) yields high-purity products.

Analytical Characterization Relevant to Preparation

Technique Key Observations for 1-Benzyl-1H-indazole-3-carboxylic acid Purpose
¹H NMR (DMSO-d₆) Benzyl CH₂ singlet at δ ~5.13 ppm; aromatic protons 7.17–8.33 ppm; broad NH at ~13.19 ppm Confirm N-benzylation and indazole core
¹³C NMR Carboxylic acid carbon at δ ~169.8 ppm; benzyl CH₂ carbon at δ ~47.6 ppm Confirm carboxylic acid and benzyl substitution
Melting Point ~202–203°C Purity indicator
IR Spectroscopy Carboxyl stretch ~1700 cm⁻¹; NH stretch ~3400 cm⁻¹ Functional group verification
Elemental Analysis Matches theoretical C, H, N percentages Purity and stoichiometry

Chemical Reactions Analysis

Amide Formation via Carboxamide Coupling

This compound undergoes nucleophilic acyl substitution with amines to form carboxamide derivatives, a reaction widely employed in medicinal chemistry.

Reaction Conditions

  • Reagents: N-Hydroxybenzotriazole (HOBt), (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC·HCl), triethylamine (TEA)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Room temperature (RT)

  • Time: 4–6 hours

Example Products

Amine ReactantProduct NameYield*Melting Point (°C)
BenzylamineN-Benzyl-1H-indazole-3-carboxamide75%145–148
AnilineN-Phenyl-1H-indazole-3-carboxamide68%160–162

*Yields vary depending on amine substituents and reaction optimization .

Mechanism
The reaction proceeds via activation of the carboxylic acid by EDC·HCl, forming an O-acylisourea intermediate. HOBt stabilizes the intermediate, facilitating nucleophilic attack by the amine to yield the amide .

Acid-Base Reactions

The carboxylic acid group participates in classical acid-base chemistry:

Salt Formation

BaseReaction ConditionsProduct Application
Sodium hydroxide (NaOH)Aqueous ethanol, RTWater-soluble sodium salt
Triethylamine (TEA)DCM, 0°C to RTIntermediate for coupling

The pKa of the carboxylic acid group is ~4.5, enabling deprotonation under mild basic conditions.

Esterification via Acid Chloride Intermediate

The acid chloride reacts with alcohols to form esters, expanding functionalization options.

General Protocol

  • Synthesize acid chloride as described in Section 2.

  • Add alcohol (e.g., methanol, benzyl alcohol) in stoichiometric excess.

  • Stir at RT for 1–3 hours.

Example

AlcoholProductYield
MethanolMethyl 1-benzyl-1H-indazole-3-carboxylate85%
Benzyl alcoholBenzyl 1-benzyl-1H-indazole-3-carboxylate78%

Ester derivatives exhibit enhanced lipophilicity for biological studies.

Decarboxylation Under Controlled Conditions

Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding 1-benzylindazole.

Conditions

  • Temperature: 150–200°C (thermal)

  • Catalyst: Copper(I) oxide (Cu₂O)

  • Solvent: Diphenyl ether

Outcome

Starting MaterialProductYield
1-Benzyl-1H-indazole-3-carboxylic acid1-Benzylindazole60–70%

This reaction is pivotal for simplifying the indazole scaffold in drug discovery .

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-1H-indazole-3-carboxylic acid has the molecular formula C15H12N2O2C_{15}H_{12}N_2O_2 with a molecular weight of 252.27 g/mol. The compound features an indazole ring structure, which contributes to its biological activity and versatility in chemical reactions.

Medicinal Chemistry

This compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in cancer cells by inducing cell cycle arrest and promoting apoptosis. It has been associated with the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .
  • Anti-inflammatory Effects : The compound's ability to inhibit COX-2 suggests potential use in treating inflammatory conditions. This is significant given the role of COX-2 in various inflammatory diseases .
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial effects, although further studies are needed to establish its efficacy against specific pathogens.

Biological Studies

This compound serves as a valuable probe in biological research:

  • Enzyme Function Investigation : Researchers utilize it to study enzyme interactions and pathways, providing insights into biochemical processes .
  • Spermatogenesis Inhibition : Certain derivatives of this compound have demonstrated antispermatogenic activity, affecting testicular weight and spermatogenesis in animal models. For instance, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed significant effects on rat testis histology .

Chemical Synthesis

In synthetic chemistry, this compound acts as a precursor for developing more complex indazole derivatives:

  • Synthesis of Derivatives : It can undergo various chemical reactions such as oxidation and reduction to yield different functionalized compounds. This versatility enhances its utility in synthesizing pharmaceuticals and other chemical products .

Case Studies

Study Application Findings
Study on Anticancer ActivityIn vitro cancer cell linesInduced apoptosis and cell cycle arrest; inhibited COX-2 activity
Spermatogenesis Inhibition StudyRat modelSignificant reduction in testicular weight; disorganization of seminiferous tubules observed
Anti-inflammatory ResearchIn vivo modelsReduced inflammation markers; potential therapeutic implications for chronic inflammatory diseases

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indazole Derivatives

Compound Name CAS No. Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Structural Features
1-Benzyl-1H-indazole-3-carboxylic acid 41354-03-4 C₁₅H₁₂N₂O₂ Benzyl (1), COOH (3) 252.27 Lipophilic benzyl group enhances membrane permeability
1-Methyl-1H-indazole-3-carboxylic acid 50890-83-0 C₉H₈N₂O₂ Methyl (1), COOH (3) 180.17 Smaller substituent; intermolecular H-bonding observed in crystal structure
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (Clondazolic acid) - C₁₅H₁₀Cl₂N₂O₂ 2,4-Dichlorobenzyl (1), COOH (3) 321.16 Electron-withdrawing Cl groups increase acidity and bioactivity
1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole 47448-66-8 C₂₁H₂₇N₃O Benzyl (1), diethylamino-propoxy (3) 337.46 Basic amine group improves solubility in polar solvents
6-Benzyloxy-1H-indazole-3-carboxylic acid methyl ester 954239-25-9 C₁₇H₁₅N₂O₃ Benzyloxy (6), COOCH₃ (3) 295.31 Esterification reduces polarity; benzyloxy alters electronic distribution

Physicochemical Properties

  • Lipophilicity : The benzyl group in this compound confers higher lipophilicity compared to the methyl analog, enhancing its ability to traverse biological membranes .
  • Solubility: Derivatives with polar groups (e.g., 3-diethylamino-propoxy in CAS 47448-66-8) exhibit improved aqueous solubility, whereas esterified forms (e.g., methyl ester in CAS 954239-25-9) are more lipophilic .
  • Melting Points : The unsubstituted carboxylic acid (CAS 41354-03-4) has a melting point of 202–203°C , while halogenated variants like clondazolic acid show higher thermal stability due to stronger intermolecular forces .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-1H-indazole-3-carboxylic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acylation at the N-1 position of the indazole core. Two primary approaches are documented:
  • Route 1 : Direct acylation using benzoyl chloride derivatives. For example, reacting 1H-indazole-3-carboxylic acid with benzyl chloride in the presence of triethylamine (Et₃N) and anhydrous toluene under reflux conditions .
  • Route 2 : Acid chloride intermediates. The carboxylic acid is first converted to its acid chloride (e.g., using SOCl₂), followed by reaction with benzylamine or substituted benzyl derivatives .
  • Critical Conditions :
  • Solvent choice (anhydrous toluene or DMF) affects reaction efficiency.
  • Temperature control (0–5°C for exothermic steps) minimizes side reactions.
  • Stoichiometric excess of benzylating agents (1.2–1.5 equivalents) improves yields.

Table 1 : Comparison of Synthesis Methods

MethodReagents/ConditionsYield RangeReference
Direct AcylationBenzyl chloride, Et₃N, toluene, reflux60–75%
Acid Chloride MediatedSOCl₂, benzylamine, DMF, 25°C70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Key protons include the benzyl methylene group (δ 5.13 ppm, singlet) and aromatic protons (δ 7.17–8.33 ppm). The indazole NH proton appears as a broad singlet (~δ 13.19 ppm) in DMSO-d₆ .
  • ¹³C NMR : Critical signals include the carboxylic acid carbon (δ 169.8 ppm) and benzyl carbons (δ 47.6 ppm for CH₂) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages must align with C₁₆H₁₄N₂O₂) .
  • Melting Point : Reported as 202–203°C for pure samples, serving as a purity indicator .

Table 2 : Key ¹H NMR Assignments (DMSO-d₆)

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Benzyl CH₂5.13Singlet
Indazole NH13.19Broad
Aromatic protons7.17–8.33Multiplet

Advanced Research Questions

Q. How can researchers optimize the acylation step to improve regioselectivity and minimize byproducts?

  • Methodological Answer :
  • Regioselectivity : Use bulky acylating agents (e.g., 3-methoxybenzoyl chloride) to favor N-1 substitution over O-acylation. Steric hindrance reduces competing reactions .
  • Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation and improve selectivity .
  • Low-Temperature Control : Performing reactions at 0–5°C suppresses side reactions (e.g., dimerization) .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates.

Q. How should researchers resolve contradictions in reported NMR data across different studies?

  • Methodological Answer :
  • Solvent Effects : Confirm solvent used (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons are deshielded in DMSO, appearing downfield compared to CDCl₃ .
  • Dynamic Effects : Variable temperature NMR can resolve broadening caused by tautomerism or slow exchange processes .
  • Cross-Validation : Compare with computational NMR predictions (DFT calculations at B3LYP/6-31G* level) to validate assignments .

Q. What computational methods predict the reactivity of this compound in derivatization reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic/nucleophilic sites. The C-3 carboxylic acid group is highly reactive toward esterification or amidation .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack (e.g., benzyl group substitution) .
  • Docking Studies : For biological applications, dock the compound into target enzymes (e.g., kinases) to guide functionalization at the indazole core .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogues with substituents at the benzyl group (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OCH₃) to assess steric/electronic effects on bioactivity .
  • Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to evaluate metabolic stability .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular dynamics to identify critical binding motifs. For example, SHELX-refined crystal structures can guide SAR .

Analytical and Purity Considerations

Q. What validated methods ensure purity assessment of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA (60:40 v/v) at 1 mL/min. Retention time ~8.2 min .
  • BPCRS Standards : Compare against British Pharmacopoeia Chemical Reference Substances (e.g., CAT 609) for compliance testing .
  • Karl Fischer Titration : Determine residual water content (<0.5% w/w) to confirm anhydrous synthesis conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Benzyl-1H-indazole-3-carboxylic acid
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1-Benzyl-1H-indazole-3-carboxylic acid

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